molecular formula C8H6FNS B1334154 1-Fluoro-2-isothiocyanato-4-methylbenzene CAS No. 832113-98-1

1-Fluoro-2-isothiocyanato-4-methylbenzene

Cat. No.: B1334154
CAS No.: 832113-98-1
M. Wt: 167.21 g/mol
InChI Key: ZRTIOORZVIMCBW-UHFFFAOYSA-N
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Description

1-Fluoro-2-isothiocyanato-4-methylbenzene is an organic compound with the molecular formula C8H6FNS It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methyl group attached to a benzene ring

Scientific Research Applications

1-Fluoro-2-isothiocyanato-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of thioureas, carbamates, and thiocarbamates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through nucleophilic substitution reactions. This can be useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isothiocyanato-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-nitro-4-methylbenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:

  • Reduction of 1-fluoro-2-nitro-4-methylbenzene to 1-fluoro-2-amino-4-methylbenzene using a reducing agent such as iron powder and hydrochloric acid.
  • Reaction of 1-fluoro-2-amino-4-methylbenzene with thiophosgene to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-isothiocyanato-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 1-fluoro-2-isothiocyanato-4-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, including thioureas, carbamates, and thiocarbamates. The fluorine atom and methyl group on the benzene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

1-Fluoro-2-isothiocyanato-4-methylbenzene can be compared with other similar compounds, such as:

    1-Fluoro-4-isothiocyanato-2-methylbenzene: Similar structure but with different positions of the fluorine and isothiocyanate groups. This can lead to variations in reactivity and applications.

    2-Fluoro-1-isothiocyanato-4-methylbenzene:

    4-Fluorobenzyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.

Properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTIOORZVIMCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374611
Record name 1-fluoro-2-isothiocyanato-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832113-98-1
Record name 1-fluoro-2-isothiocyanato-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-98-1
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